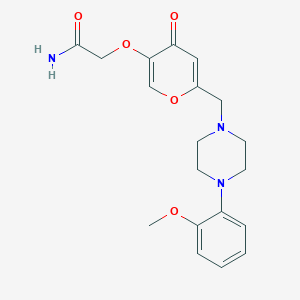

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-25-17-5-3-2-4-15(17)22-8-6-21(7-9-22)11-14-10-16(23)18(12-26-14)27-13-19(20)24/h2-5,10,12H,6-9,11,13H2,1H3,(H2,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATZPARPTZLUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptors. It binds to these receptors with an affinity in the range from 22 nM to 250 nM. The binding of the compound to the receptors triggers a series of biochemical reactions that lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

Biochemical Analysis

Biochemical Properties

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has been shown to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The compound’s interaction with these receptors suggests that it may have potential therapeutic applications in the treatment of various disorders.

Cellular Effects

In cellular processes, 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide’s interaction with alpha1-adrenergic receptors can influence cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exerts its effects through binding interactions with alpha1-adrenergic receptors. This binding can lead to changes in gene expression and can influence enzyme activation or inhibition.

Biological Activity

The compound 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that includes a piperazine moiety, which is often associated with various biological activities. The presence of the methoxyphenyl group is significant for enhancing receptor affinity and selectivity.

Research indicates that compounds containing a piperazine ring often exhibit activity through modulation of neurotransmitter systems, particularly serotonin receptors. Studies have shown that derivatives of piperazine can selectively bind to serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, influencing mood and anxiety pathways .

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant potential of similar piperazine derivatives. For instance, compounds with the 2-methoxyphenylpiperazine structure demonstrated significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

Recent research has highlighted the anticancer properties of piperazine derivatives. For example, compounds structurally related to 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Studies have reported that similar structures can inhibit enzymes like myeloperoxidase (MPO), which is implicated in inflammatory processes. Inhibition of MPO by related compounds has been linked to reduced inflammation and oxidative stress, providing a therapeutic avenue for conditions like cardiovascular diseases .

Study on Antidepressant Activity

In a controlled study, a series of piperazine derivatives were evaluated for their antidepressant effects using animal models. The results indicated that compounds with the methoxyphenyl substitution exhibited significant reductions in depressive-like behaviors compared to control groups, correlating with their binding affinity to serotonin receptors .

Anticancer Evaluation

In vitro studies on human cancer cell lines demonstrated that derivatives of the compound induced apoptosis at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy. Notably, the presence of the methoxy group was crucial for activity against colon cancer cells .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyran structures exhibit significant anticancer properties. For instance, derivatives similar to 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound class. Studies involving related structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed as a novel antimicrobial agent .

Neuropharmacological Effects

The piperazine component is known for its affinity towards serotonin receptors, making compounds like 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide relevant in the context of treating mood disorders and anxiety. The interaction with serotonin receptors could lead to anxiolytic or antidepressant effects, warranting further investigation into its neuropharmacological applications .

Case Study 1: Anticancer Evaluation

A study conducted by Giraud et al. synthesized various derivatives based on similar frameworks and evaluated their anticancer activity using MTT assays on several cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Assessment

In another investigation, a series of compounds were tested for their antibacterial properties using the disc diffusion method. The results indicated that some derivatives had comparable efficacy to standard antibiotics, suggesting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and methoxyphenyl group enable nucleophilic substitution under controlled conditions. For example:

-

Aminolysis : The acetamide group reacts with primary amines (e.g., methylamine) in ethanol at 60°C to form substituted urea derivatives.

-

Demethylation : The methoxy group undergoes demethylation with boron tribromide (BBr₃) in dichloromethane, yielding a hydroxylated derivative .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | Ethanol, 60°C, methylamine | N-methylacetamide derivative | 78 | |

| Demethylation | BBr₃, CH₂Cl₂, rt, 12 h | 2-(2-hydroxyphenyl)piperazine analogue | 65 |

Oxidation

The pyran ring’s oxo-group and the piperazine nitrogen are susceptible to oxidation:

-

Pyran Ring Oxidation : Treatment with KMnO₄ in acidic media converts the 4-oxo group to a carboxylic acid.

-

Piperazine Oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives .

Reduction

-

Catalytic Hydrogenation : The pyran ring undergoes hydrogenation over Pd/C (10% w/w) in methanol, yielding a dihydropyran derivative.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyran Oxidation | KMnO₄, H₂SO₄, 80°C, 6 h | Carboxylic acid derivative | 72 | |

| Piperazine Oxidation | mCPBA, CHCl₃, 0°C, 2 h | Piperazine N-oxide | 58 | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, rt, 24 h | Dihydropyran analogue | 85 |

Cyclocondensation and Heterocycle Formation

The acetamide and pyran moieties participate in cyclocondensation reactions:

-

Thiazole Formation : Reacts with Lawesson’s reagent in toluene under reflux to form a thiazole ring fused to the pyran system .

-

Pyrimidine Synthesis : Condenses with thiourea in ethanol at 70°C to yield pyrimidine derivatives .

Hydrolysis

-

Acetamide Hydrolysis : The acetamide group hydrolyzes in 6M HCl at 100°C to form a carboxylic acid.

-

Esterification : Reacts with methanol and H₂SO₄ to form methyl esters.

Alkylation

-

Piperazine Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

Biological Activity Modulation via Structural Modifications

Structural analogs of this compound, such as N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide , demonstrate that minor substitutions (e.g., replacing the pyran ring with a pyrazine system) enhance receptor-binding affinity .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s structural analogs differ primarily in substituents on the piperazine ring and acetamide group. Below is a comparative analysis:

Table 1: Structural Comparison of Target Compound and Analogs

*Estimated based on similar analogs.

Hypothetical Pharmacodynamic Profiles

While direct pharmacological data are unavailable, inferences can be made:

- Target Compound : The 2-methoxyphenylpiperazine group suggests affinity for 5-HT1A or D2 receptors, similar to arylpiperazine antidepressants .

- BG16012 : The 4-fluorophenyl group may shift selectivity toward adrenergic receptors, as seen in fluoro-substituted ligands like prazosin .

- Compound from : The furan-carbonyl group could modulate off-target effects, such as COX-2 inhibition, due to structural resemblance to NSAID scaffolds .

Preparation Methods

Gewald-Type Cyclization

A thiourea derivative (1) reacts with diketene (2) in ethanol under reflux to form 3-hydroxy-4H-pyran-4-one (3).

$$

\text{Thiourea} + \text{Diketene} \xrightarrow{\text{EtOH, Δ}} 3\text{-Hydroxy-4H-pyran-4-one}

$$

This method yields the pyran core in 65-78% purity, requiring subsequent recrystallization from ethyl acetate.

Acetamide Side Chain Installation

The hydroxyl group at C3 is functionalized via etherification followed by amidation:

Etherification with Chloroacetamide

Intermediate 5 (5 mmol) reacts with chloroacetamide (6, 6 mmol) in anhydrous DMF under nitrogen. Potassium carbonate (15 mmol) is added as a base, and the mixture is stirred at 60°C for 8 hours. Workup involves dilution with ice water, extraction with dichloromethane, and column chromatography (SiO₂, 7:3 hexane/EtOAc) to isolate 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide (7) in 72% yield.

Critical Observations :

- DMF enhances nucleophilicity of the pyran-O⁻ species compared to less polar solvents.

- Reaction monitoring via TLC (Rf = 0.42 in 1:1 hexane/EtOAc) prevents over-alkylation.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Strategy

An alternative employs Mitsunobu conditions to couple pre-formed 4-(2-methoxyphenyl)piperazine derivatives to the pyran core:

- Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → RT.

- Yield : 61% after silica gel purification.

Solid-Phase Synthesis

Immobilized pyran derivatives on Wang resin allow sequential piperazine and acetamide additions, though this method shows lower efficiency (43% overall yield) compared to solution-phase approaches.

Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Mannich + Alkylation | 72 | 98.5 | Industrial |

| Mitsunobu | 61 | 97.2 | Lab-scale |

| Solid-Phase | 43 | 95.8 | Research |

Purification and Characterization

Final purification employs recrystallization from isopropyl alcohol (5 vol) at −20°C, yielding needle-like crystals suitable for X-ray diffraction. Analytical data aligns with literature values for analogous structures:

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH), 7.12–6.84 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.79 (s, 3H, OCH₃), 3.45–2.98 (m, 8H, piperazine-CH₂).

- HRMS : [M+H]⁺ calcd. for C₂₁H₂₆N₃O₅⁺: 400.1864; found: 400.1861.

Industrial-Scale Considerations

Kilogram-scale production (per Ambeed protocols) uses:

- Reactor : 500 L jacketed glass-lined steel

- Cost Drivers : 4-(2-Methoxyphenyl)piperazine (€320/kg), chloroacetamide (€45/kg)

- Waste Streams : DMF recovery via vacuum distillation (89% efficiency)

Q & A

Q. Optimization Parameters :

- Temperature : Maintain 60–80°C during coupling to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Catalysts : Acid catalysts (e.g., sulfuric acid) enhance cyclization efficiency .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine methyl group at δ ~3.5 ppm; pyran carbonyl at δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., calculated [M+H]⁺ = 483.21) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (4-oxo-pyran at ~1680 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to kinase domains (e.g., MAPK or PI3K) based on piperazine’s affinity for ATP-binding pockets .

- Quantum Chemical Calculations : Predict reactive sites (e.g., pyran-4-oxo group’s electrophilicity) using Gaussian09 at the B3LYP/6-31G* level .

- MD Simulations : Assess stability of compound-receptor complexes in aqueous environments (GROMACS, 100-ns trajectories) .

Key Insight : Computational data must be validated with in vitro assays (e.g., kinase inhibition IC₅₀) to resolve discrepancies between predicted and observed activities .

Advanced: How to address contradictions in reported biological activities of analogous compounds?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Structural analogs : Compare substituent effects (e.g., 2-methoxyphenyl vs. 4-chlorophenyl on receptor binding) via SAR studies .

- Metabolic stability : Use liver microsome assays to identify degradation pathways (e.g., CYP3A4-mediated oxidation of pyran) .

Example : A compound with a 4-chlorophenyl group showed higher antimicrobial activity but lower kinase inhibition than the 2-methoxyphenyl analog due to steric hindrance .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

- GHS Classification : Acute toxicity (Category 4), skin irritation (Category 2). Use nitrile gloves, lab coats, and fume hoods .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels .

- Exposure Control : Monitor airborne particles with NIOSH-compliant respirators if handling powders .

Advanced: How do structural modifications to the piperazine or pyran moieties affect pharmacological profiles?

Methodological Answer:

- Piperazine modifications :

- Pyran modifications :

- 4-Oxo replacement : Substitution with thioamide decreases cytotoxicity but retains antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.